molecular formula C17H16O7 B12098347 Parvisoflavanone

Parvisoflavanone

Cat. No.: B12098347
M. Wt: 332.3 g/mol
InChI Key: KPBUWUOWFRHOIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Parvisoflavanone can be synthesized through various synthetic routes. One common method involves the use of circular dichroism techniques to determine the absolute configurations of isoflavanones . The synthesis typically involves the use of specific reagents and solvents under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from natural sources, particularly from the roots of Mucuna pruriens . The process includes several steps such as extraction, purification, and crystallization to obtain highly purified this compound with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Parvisoflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Parvisoflavanone involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Parvisoflavanone is part of the isoflavanone class of compounds, which includes other similar compounds such as Deguelin, Dihydrorotenone, and Tephrosin . Compared to these compounds, this compound is unique due to its specific molecular structure and its potent α-glucosidase inhibitory activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

List of Similar Compounds:
  • Deguelin
  • Dihydrorotenone
  • Tephrosin
  • Isomucronulatol 7-O-glucoside
  • Neoisoastilbin
  • Ophiopogonanone A
  • Dihydrodaidzein
  • 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside
  • S-Dihydrodaidzein
  • Isohemiphloin
  • (2R)-3α,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone
  • Licoisoflavanone
  • Odoriflavene
  • Bletilol B
  • Kievitone
  • (Rac)-Tephrosin
  • 6-Formyl-isoophiopogonanone B
  • 4’-Demethyl-3,9-dihydroeucomin

Biological Activity

Parvisoflavanone is an isoflavanone compound primarily isolated from the roots of Mucuna pruriens, a plant known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound is characterized by its unique structural modifications that differentiate it from other isoflavonoids. Its chemical structure contributes to its biological activity and interaction with various biological targets.

1. α-Glucosidase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. Research indicates that this compound exhibits potent α-glucosidase inhibitory activity, comparable to standard antidiabetic medications such as acarbose. This property suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

Compoundα-Glucosidase Inhibition (%)
This compoundSimilar to acarbose
MedicarpinTwofold less active than acarbose
Control (Acarbose)Standard reference

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies show that compounds derived from Mucuna pruriens, including this compound, can scavenge free radicals and reduce oxidative damage in various biological systems .

3. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease. The compound has been shown to mitigate oxidative stress and improve neurobehavioral outcomes in animal models exposed to neurotoxins .

Case Study 1: Neuroprotection in Parkinsonian Models

A study involving Mucuna pruriens extracts demonstrated that treatment with this compound significantly reduced neurotoxicity markers in a paraquat-induced Parkinsonian mouse model. The treatment resulted in improved behavioral performance and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Case Study 2: Diabetes Management

In another investigation, this compound was evaluated for its effects on blood glucose levels in diabetic rats. The administration of this compound led to a significant reduction in blood glucose levels, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting α-glucosidase, this compound slows carbohydrate absorption, leading to lower postprandial glucose levels.
  • Antioxidant Mechanisms : The compound's ability to scavenge free radicals helps protect against oxidative damage, which is crucial for maintaining cellular health.
  • Modulation of Neurotransmitter Levels : this compound may influence neurotransmitter systems involved in mood regulation and cognitive function.

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3

InChI Key

KPBUWUOWFRHOIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

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